N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-13(11-4-6-16-19-11)14-9-10(12-3-1-8-20-12)17-7-2-5-15-17/h1-8,10H,9H2,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVYGCBKIKANAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C2=CC=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.
The compound's molecular formula is with a molecular weight of approximately 286.35 g/mol. It features a pyrazole ring, a thiophene moiety, and an isoxazole group, which contribute to its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following steps are commonly employed:
- Preparation of Pyrazole Intermediate : Synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds.
- Preparation of Thiophene Intermediate : Achieved via the Paal-Knorr synthesis, involving cyclization with sulfur sources.
- Coupling Reaction : The final compound is formed by coupling the prepared intermediates under suitable conditions.
Biological Activity
The biological activity of this compound has been evaluated across various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazole and thiophene exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study reported the zone of inhibition for various derivatives against pathogens such as E. coli and S. aureus, demonstrating comparable activity to standard antibiotics .
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| 10a | 15 | E. coli |
| 10b | 18 | S. aureus |
| 10c | 20 | P. mirabilis |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, certain derivatives exhibited COX-2 selectivity indices significantly higher than traditional anti-inflammatory drugs .
Anticancer Properties
Emerging research highlights the anticancer potential of pyrazole derivatives, including those related to this compound. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .
Case Studies and Research Findings
Several case studies have been documented regarding the efficacy of this compound and its derivatives:
- Study on Antimicrobial Efficacy : A series of pyrazole-thiophene derivatives were synthesized and screened for antimicrobial activity against multiple bacterial strains, showing promising results comparable to established antibiotics .
- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated significant reductions in inflammation markers when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
- Cancer Cell Line Studies : Molecular docking studies indicated that the compound interacts effectively with key proteins involved in cancer progression, supporting its development as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic motifs and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Observations :
Bioactivity Trends: Thiophene-containing analogs (e.g., quinolone derivatives in ) exhibit potent antibacterial activity, suggesting that the thiophene moiety may enhance membrane permeability or target binding in microbial systems. Isoxazole carboxamides, such as the compound in , are often explored for their hydrogen-bonding capacity, which is critical for enzyme inhibition.
Synthetic Accessibility :
- The target compound shares synthetic pathways with other carboxamides, such as coupling reactions using classic reagents (e.g., EDCI, HOBt) . highlights the use of multi-step coupling for complex isoxazole carboxamides, which may apply here.
Compared to thiazole-based analogs , the pyrazole-thiophene combination offers distinct electronic properties, possibly influencing solubility or metabolic stability.
Research Findings and Limitations
- Pharmacological Data: No direct bioactivity data for the target compound is available in the provided evidence. However, analogs like the quinolone-thiophene derivatives demonstrate that structural hybridization can yield potent antimicrobial agents .
- Synthetic Challenges: The ethyl linker between pyrazole and thiophene may introduce steric hindrance, complicating synthesis. notes that similar couplings require optimized conditions (e.g., elevated temperatures or microwave-assisted reactions) .
- Crystallographic Insights : While the compound itself lacks reported crystal structures, related isoxazole carboxamides (e.g., ) adopt planar conformations favorable for π-π stacking in protein binding pockets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution, cyclization, and coupling. For instance:
- Step 1 : Formation of the pyrazole-thiophene core through condensation of hydrazine derivatives with thiophene-containing ketones (e.g., using acetone and diethyl oxalate under basic conditions) .
- Step 2 : Coupling the pyrazole-thiophene intermediate with isoxazole-5-carboxamide via alkylation or amidation reactions. Ethyl chloroacetate or 2-chloroacetamide derivatives are often employed in the presence of potassium carbonate as a base .
- Step 3 : Purification via recrystallization (ethanol/water mixtures) and validation using thin-layer chromatography (TLC) .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide, C-N stretches for pyrazole/thiophene rings) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole protons at δ 7.5–8.0 ppm) and confirms regiochemistry .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 331.4 [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Ensures purity by matching calculated vs. experimental C, H, N, S content (e.g., C: 58.0%, H: 5.1%, N: 12.7%, S: 9.7%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .
- Catalyst Screening : Transition metal catalysts (e.g., Pd/C for coupling reactions) or phase-transfer catalysts (e.g., TBAB) can accelerate reaction rates .
- Temperature Control : Stepwise heating (e.g., 60°C for cyclization, 80–100°C for amidation) minimizes side reactions .
- Design of Experiments (DoE) : Statistical optimization (e.g., varying molar ratios of reagents, reaction time) identifies critical parameters .
Q. How can discrepancies in biological activity data be resolved, particularly under varying pH conditions?
- Methodological Answer :
- pH-Dependent Assays : Conduct antimicrobial or enzyme inhibition assays across a pH range (e.g., pH 5–8) to assess stability and activity shifts. For example, protonation of the pyrazole nitrogen at low pH may alter binding affinity .
- Control Experiments : Include buffer-only controls and reference compounds (e.g., ascorbic acid for antioxidant assays) to normalize results .
- Computational pKa Prediction : Tools like MarvinSketch estimate ionization states of functional groups to guide experimental design .
Q. What computational strategies are used to predict the pharmacological potential of this compound?
- Methodological Answer :
- Molecular Docking : Software such as AutoDock Vina models interactions with target proteins (e.g., COX-1/2 for anti-inflammatory activity). Key residues (e.g., Arg120 in COX-2) are analyzed for hydrogen bonding with the carboxamide group .
- PASS Online® : Predicts biological activities (e.g., "antimicrobial probability" = 0.85, "enzyme inhibition" = 0.78) based on structural descriptors .
- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
